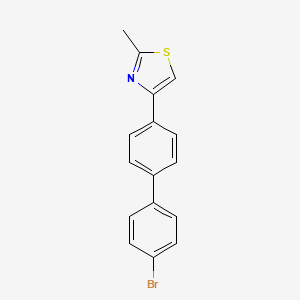

4-(4'-Bromo-4-biphenylyl)-2-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

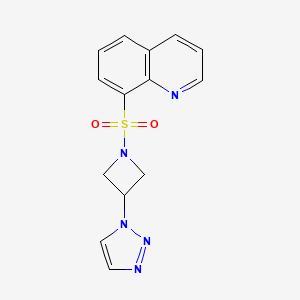

The compound “4-(4’-Bromo-4-biphenylyl)-2-methylthiazole” seems to be a complex organic molecule. It likely contains a biphenyl group (two connected phenyl rings), a bromine atom, a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methyl group .

Molecular Structure Analysis

While the exact structure of “4-(4’-Bromo-4-biphenylyl)-2-methylthiazole” is not available, we can infer some details based on its name. It likely contains a biphenyl group, a bromine atom attached to one of the phenyl rings, a thiazole ring, and a methyl group attached to the thiazole ring .Scientific Research Applications

Mass Spectra Analysis

In the study by Naito (1968), the mass spectra of twenty-four 3-phenylisothiazoles and three 3-(halophenyl)isothiazoles, including 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, were discussed. The analysis highlighted prominent molecular ions and diagnostic fragment ions, indicating specific fragmentation patterns based on substituents at the 4-position. This research contributes to the understanding of the molecular structure and potential chemical behavior of such compounds Naito, 1968.

Palladium-Catalyzed Arylation

Shi, Soulé, and Doucet (2017) elaborated on the palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole, achieving high efficiency at the thiazolyl C5 position. This process facilitates the creation of phenanthrothiazoles and 1,2-di(heteroaryl)benzene derivatives, showcasing the compound's versatility in synthesizing complex organic molecules Shi, Soulé, & Doucet, 2017.

Antiviral Spectrum and Synthesis

Cutrì et al. (2002) investigated the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectra. By using a model compound similar in structure to 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, they developed compounds with significant action against various viruses. This highlights the potential of such molecules in the development of antiviral drugs Cutrì, Garozzo, Siracusa, Castro, Tempera, Sarvà, & Guerrera, 2002.

Catalyst Design and Application

Saleem et al. (2013) explored the synthesis of half-sandwich Ruthenium(II) complexes using 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole (L1/L2) and 4-phenyl-1-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole (L3/L4). These complexes were characterized and examined for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the compound's utility in catalysis Saleem, Rao, Kumar, Mukherjee, & Singh, 2013.

Antimicrobial and Antifungal Effects

Ohloblina, Bushuieva, and Parchenko (2022) studied the effects of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol on the morphological composition of the blood and biochemical indicators in animals. Although not directly related to 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, this study demonstrates the ongoing interest in thiazole derivatives for their biological activity, underscoring the potential for discovering new therapeutic applications for related compounds Ohloblina, Bushuieva, & Parchenko, 2022.

properties

IUPAC Name |

4-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNS/c1-11-18-16(10-19-11)14-4-2-12(3-5-14)13-6-8-15(17)9-7-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZZRPKYBPZIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4'-Bromo-4-biphenylyl)-2-methylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)

![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)

![N-cyclohexyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2754754.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)